molecular formula C21H17N3O5S B2628636 4-(indolin-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide CAS No. 476633-37-1

4-(indolin-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide

Cat. No.: B2628636
CAS No.: 476633-37-1
M. Wt: 423.44
InChI Key: BCVLVWDKKFPAMO-UHFFFAOYSA-N
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Description

4-(indolin-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(indolin-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the indoline and benzamide precursors. The key steps include:

    Formation of Indoline Sulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indoline sulfonyl chloride.

    Coupling Reaction: The indoline sulfonyl chloride is then coupled with 4-nitroaniline in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

4-(indolin-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: 4-(indolin-1-ylsulfonyl)-N-(4-aminophenyl)benzamide.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

4-(indolin-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and nitro groups can participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-(indolin-1-ylsulfonyl)-N-(4-aminophenyl)benzamide: A reduced form of the compound with an amine group instead of a nitro group.

    4-(indolin-1-ylsulfonyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

4-(indolin-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide is unique due to the presence of both the indoline and nitrobenzamide moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c25-21(22-17-7-9-18(10-8-17)24(26)27)16-5-11-19(12-6-16)30(28,29)23-14-13-15-3-1-2-4-20(15)23/h1-12H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVLVWDKKFPAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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